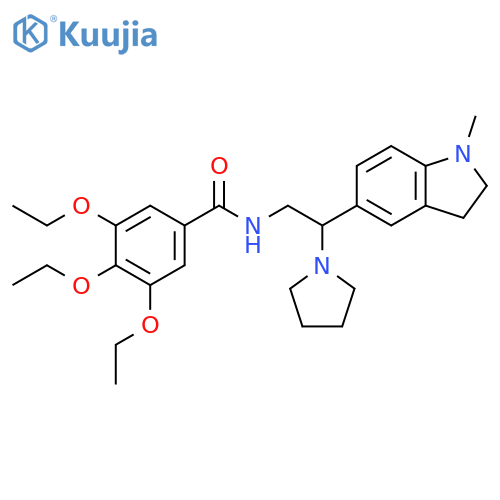Cas no 921895-04-7 (3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide)

921895-04-7 structure
商品名:3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide
CAS番号:921895-04-7
MF:C28H39N3O4
メガワット:481.626967668533
CID:6441876
3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide
- Benzamide, N-[2-(2,3-dihydro-1-methyl-1H-indol-5-yl)-2-(1-pyrrolidinyl)ethyl]-3,4,5-triethoxy-
-
- インチ: 1S/C28H39N3O4/c1-5-33-25-17-22(18-26(34-6-2)27(25)35-7-3)28(32)29-19-24(31-13-8-9-14-31)20-10-11-23-21(16-20)12-15-30(23)4/h10-11,16-18,24H,5-9,12-15,19H2,1-4H3,(H,29,32)
- InChIKey: DSIUTNYJFXHHOI-UHFFFAOYSA-N
- ほほえんだ: C(NCC(C1C=CC2=C(C=1)CCN2C)N1CCCC1)(=O)C1=CC(OCC)=C(OCC)C(OCC)=C1
じっけんとくせい
- 密度みつど: 1.141±0.06 g/cm3(Predicted)
- ふってん: 609.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.65±0.46(Predicted)
3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2291-0181-10μmol |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-20mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-40mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-20μmol |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-15mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-2μmol |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-30mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-75mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-5mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-4mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
921895-04-7 (3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide) 関連製品
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量